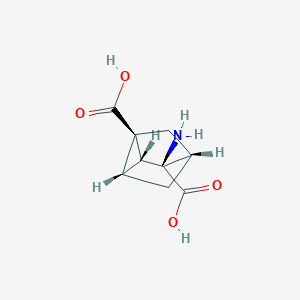

WAY-855

説明

特性

分子式 |

C9H11NO4 |

|---|---|

分子量 |

197.19 g/mol |

IUPAC名 |

(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,5+,8+,9+/m0/s1 |

InChIキー |

KETJIAAJBCULKI-DPPUOXHASA-N |

SMILES |

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |

異性体SMILES |

C1[C@H]2C[C@]3([C@@H]1[C@H]3[C@]2(C(=O)O)N)C(=O)O |

正規SMILES |

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-aminotricyclo(2.2.1.02.6)heptane-1,3-dicarboxylic acid WAY-855 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Potent and Selective Mechanism of WAY-855 (MAP855): A Technical Guide for Researchers

An In-depth Analysis of the ATP-Competitive MEK1/2 Inhibitor

WAY-855, also known as MAP855, has emerged as a highly potent and selective, orally active inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Core Mechanism of Action: ATP-Competitive Inhibition of MEK1/2

This compound functions as an ATP-competitive inhibitor of both MEK1 and MEK2.[1][2] This mode of action involves the direct binding of this compound to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[1] A significant advantage of its ATP-competitive nature is its efficacy against both wild-type and various mutant forms of MEK1/2, which are often responsible for acquired resistance to allosteric MEK inhibitors.[1]

Biochemical assays have demonstrated the high potency of this compound, with an estimated intrinsic potency below 10 pM at the Km of ATP.[1] Furthermore, kinetic experiments using a probe displacement assay with inactive MEK1 revealed a prolonged target residence time, with a half-life of 97 minutes, compared to 25 minutes for the allosteric inhibitor trametinib.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Cascade Assay | MEK1 ERK2 | IC50 | 3 | [2] |

| Cellular Assay (pERK) | A375 (BRAF V600E) | EC50 | 5 | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mouse Xenograft | BRAF-mutant | 30 mg/kg, p.o. | Comparable efficacy to clinical MEK1/2 inhibitors | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical MEK1/2 Kinase Assay (Cascade Assay)

This protocol outlines a representative method for determining the IC50 value of this compound in a biochemical cascade assay.

-

Reagents and Materials:

-

Recombinant active B-RAF

-

Recombinant inactive MEK1

-

Recombinant inactive ERK2

-

ATP

-

This compound (or test compound)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerolphosphate, 0.2 mM Na3VO4, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add assay buffer, B-RAF, MEK1, and ERK2. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km). f. Incubate the reaction at 30°C for 60 minutes. g. Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. h. Measure the luminescence using a plate reader. i. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-ERK (pERK) Assay (Western Blot)

This protocol describes the methodology for assessing the inhibition of ERK1/2 phosphorylation in A375 cells.

-

Reagents and Materials:

-

A375 human melanoma cells (BRAF V600E)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure: a. Seed A375 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using the BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control. l. Quantify the band intensities and normalize the pERK signal to the total ERK signal. Determine the EC50 value.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships of this compound's mechanism of action.

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Logical flow of this compound's mechanism to its antitumor effect.

References

The MEK1/2 Inhibitor MAP855: A Technical Overview of its Impact on the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical cellular cascade that governs a wide array of physiological processes, including cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that act as the immediate upstream activators of ERK1 and ERK2.[5][6] This technical guide provides an in-depth analysis of the effects of MAP855 on the MAPK/ERK signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action: Inhibition of MEK1/2

The MAPK/ERK cascade is a multi-tiered pathway initiated by extracellular signals that activate receptor tyrosine kinases (RTKs).[1] This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[7] RAF kinases then phosphorylate and activate MEK1 and MEK2.[3] Activated MEK1/2 subsequently phosphorylates ERK1/2 on specific threonine and tyrosine residues, leading to ERK activation.[2] Activated ERK can then translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately altering gene expression to drive cellular responses.[8][9]

MAP855 exerts its effect by directly inhibiting the kinase activity of MEK1 and MEK2.[5] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.[5] This blockade effectively shuts down the downstream signaling cascade.

Quantitative Data

The potency and selectivity of MAP855 have been characterized through various biochemical and cellular assays. The data below is summarized from the primary publication by Poddutoori et al. (2022).[5][6]

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |

| Biochemical Kinase Assay | Wild-Type MEK1 | - | 1.2 | [5][6] |

| Cellular p-ERK Assay | Inhibition of p-ERK | A375 (BRAF V600E) | 1.0 | [5][6] |

| Cellular Proliferation Assay | Cell Growth Inhibition | A375 (BRAF V600E) | 2.0 | [5][6] |

| Cellular Proliferation Assay | Cell Growth Inhibition | Colo205 (BRAF V600E) | 3.0 | [5][6] |

| Kinase Selectivity Panel | >300 Kinases | - | Highly selective for MEK1/2 | [5][6] |

Table 1: Summary of MAP855 In Vitro Potency and Activity. IC50 represents the concentration for 50% inhibition in biochemical assays, while EC50 is the concentration for 50% maximal effect in cellular assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of MAP855 on the MAPK/ERK pathway.

MEK1 Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of MAP855 on the enzymatic activity of MEK1.

-

Objective: To determine the IC50 value of MAP855 against purified MEK1 kinase.

-

Materials:

-

Recombinant active MEK1 enzyme.

-

Inactive ERK2 substrate.

-

ATP (Adenosine triphosphate).

-

Test compound (MAP855) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Protocol:

-

Prepare a serial dilution of MAP855 in DMSO.

-

In a 384-well plate, add MEK1 enzyme, inactive ERK2 substrate, and the diluted MAP855.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a solution containing ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Phospho-ERK (p-ERK) Western Blot Analysis

This experiment assesses the ability of MAP855 to inhibit MEK1/2 signaling within a cellular context by measuring the phosphorylation status of ERK.

-

Protocol:

-

Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of MAP855 for 2 hours.

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. The level of ERK phosphorylation is determined by normalizing the p-ERK signal to the total ERK signal.

-

Conclusion

MAP855 is a highly potent and selective inhibitor of MEK1/2, demonstrating effective suppression of the MAPK/ERK signaling pathway.[5] Its ability to reduce ERK phosphorylation at nanomolar concentrations translates into potent anti-proliferative effects in cancer cell lines harboring BRAF mutations.[5][6] The detailed protocols provided herein offer a standardized framework for researchers to investigate the cellular and biochemical effects of MAP855 and other MEK inhibitors. The targeted action of MAP855 underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant MAPK/ERK signaling.

References

- 1. sinobiological.com [sinobiological.com]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Extracellular signal-regulated kinases associate with and phosphorylate DHPS to promote cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

MAP855: A Technical Guide to its Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAP855, a potent and selective MEK1/2 inhibitor. It details the compound's cellular targets, binding sites, and its impact on key signaling pathways. This document consolidates quantitative data and outlines the experimental methodologies used to characterize this inhibitor, offering a comprehensive resource for researchers in oncology and signal transduction.

Cellular Targets of MAP855

The primary cellular targets of MAP855 are the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2), also known as MAP2K1 and MAP2K2.[1][2][3][4] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[5][6] MAP855 exhibits equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for studying cancers that have developed resistance to other MEK inhibitors through mutations in these kinases.[2][3][4]

Binding Sites and Mechanism of Action

MAP855 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of MEK1 and MEK2.[1][2][3][4][7][8][9][10][11][12] By occupying this site, MAP855 directly competes with the endogenous ATP substrate, thereby preventing the autophosphorylation and activation of MEK1/2. This mode of action effectively blocks the kinase activity of MEK1/2, leading to the inhibition of downstream signaling.

The MAPK/ERK Signaling Pathway and MAP855 Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[6] In this pathway, upstream signals, often initiated by growth factor binding to receptor tyrosine kinases, lead to the activation of RAS and subsequently the RAF family of kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2, in turn, phosphorylates and activates the downstream effector kinases, ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell proliferation and survival.

MAP855's inhibition of MEK1/2 breaks this signaling chain. By preventing the phosphorylation of ERK1/2, MAP855 effectively abrogates the downstream effects of this pathway, leading to reduced cell growth and proliferation.[7][8][13]

Figure 1: MAP855 inhibits the MAPK/ERK signaling pathway.

Quantitative Data

The potency of MAP855 has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Target/System | Value | Reference |

| IC50 | MEK1 ERK2 Cascade | 3 nM | [1][10] |

| pERK EC50 | A375 cells | 5 nM | [1] |

Experimental Protocols

The characterization of MAP855 involves several key experimental methodologies. Below are detailed descriptions of the typical protocols used.

In Vitro MEK1/2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of MAP855 on the kinase activity of MEK1 and MEK2.

Methodology: A common method for this is a biochemical kinase assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reagents: Recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), ATP, and a detection system which includes a europium-labeled anti-phospho-ERK antibody and an APC-labeled anti-GST antibody (assuming a GST-tagged substrate).

-

Procedure:

-

The MEK1 or MEK2 enzyme is incubated with varying concentrations of MAP855 in a microplate well.

-

The kinase reaction is initiated by the addition of the substrate (inactive ERK2) and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the detection reagents are added.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated ERK2.

-

-

Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Inhibition Assay

Objective: To measure the ability of MAP855 to inhibit the phosphorylation of ERK in a cellular context.

Methodology: This is typically assessed using an in-cell Western blot, ELISA, or flow cytometry.

-

Cell Culture: A cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation) is cultured to a suitable confluency.

-

Procedure:

-

Cells are treated with a range of concentrations of MAP855 for a specific duration (e.g., 1-2 hours).

-

Following treatment, the cells are lysed to extract total protein.

-

The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

The levels of phosphorylated ERK (pERK) and total ERK are then quantified. In a Western blot, this involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary antibodies against pERK and total ERK, followed by detection with secondary antibodies. For an ELISA, specific capture and detection antibodies are used in a microplate format.

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal for each sample. The results are then expressed as a percentage of the vehicle-treated control. The EC50 value, the concentration of the compound that causes a 50% reduction in the pERK signal, is determined by non-linear regression analysis.

Figure 2: Workflow for key MAP855 characterization experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 8. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 9. MAP855 | MEK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. MAP855 - Immunomart [immunomart.com]

- 11. mdpi.com [mdpi.com]

- 12. MAP855 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Therapy Detail [ckb.genomenon.com]

WAY-855 (MAP855): A Technical Guide to its Inhibition of Wild-Type and Mutant MEK1/2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cell proliferation, differentiation, and survival. Its aberrant activation is a frequent driver in human cancers, making it a prime target for therapeutic intervention. While allosteric MEK inhibitors have shown clinical efficacy, acquired resistance, often through mutations in MEK1 and MEK2, presents a significant challenge. WAY-855 (also known as MAP855) has emerged as a potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2. A key characteristic of this compound is its equipotent inhibition of both wild-type (WT) and a range of mutant MEK1/2 enzymes, offering a promising strategy to overcome resistance. This technical guide provides an in-depth overview of this compound's activity, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound (MAP855)

This compound is a small molecule inhibitor that targets the ATP-binding pocket of MEK1 and MEK2.[1][2][3] Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP site and are often sensitive to conformational changes in the enzyme, this compound's ATP-competitive mechanism allows it to effectively inhibit MEK1/2 regardless of its activation state.[3] This is particularly relevant for mutations that lead to a constitutively active conformation of MEK, a common mechanism of resistance to allosteric inhibitors.[4]

Mutations in MEK1/2 have been identified as a mechanism of resistance to BRAF and allosteric MEK inhibitor therapies.[5] this compound was developed to address this clinical challenge, demonstrating comparable efficacy to existing clinical MEK1/2 inhibitors in BRAF-mutant models.[5]

Quantitative Analysis of MEK1/2 Inhibition

The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound (MAP855) in comparison to other well-characterized MEK inhibitors.

Table 1: In Vitro and Cellular Activity of this compound (MAP855)

| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference(s) |

| This compound (MAP855) | MEK1-ERK2 Cascade Assay | Recombinant MEK1/ERK2 | 3 nM (IC50) | [1] |

| This compound (MAP855) | pERK Inhibition Assay | A375 (BRAF V600E) | 5 nM (EC50) | [1] |

Table 2: Comparative Activity of this compound (MAP855) and Trametinib in a Mutant MEK1 Cell Line

| Compound | Cell Line | Genotype | IC50 | Reference(s) |

| This compound (MAP855) | PF130 | Spitzoid Melanoma (MEK1 p.Glu102_Lys104delinsGln) | 1.13 µM | [4] |

| Trametinib | PF130 | Spitzoid Melanoma (MEK1 p.Glu102_Lys104delinsGln) | 59 nM | [4] |

Note: While literature frequently states that this compound (MAP855) is equipotent against wild-type and a panel of mutant MEK1/2 cell lines, comprehensive public data with a wide range of specific mutations and their corresponding IC50/EC50 values for this compound is limited. The available data strongly supports its activity against both wild-type and certain resistant mutants.

Signaling Pathway and Mechanism of Action

This compound inhibits the MAPK/ERK signaling pathway by directly competing with ATP for binding to MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the sole known substrates of MEK1/2.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MEK1/2 inhibitors. The following sections provide protocols for key experiments used to characterize this compound.

Biochemical MEK1/2 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1/2.

Materials:

-

Recombinant active MEK1 or MEK2

-

Kinase-dead ERK1 or ERK2 as a substrate

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the recombinant MEK1/2 enzyme and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the ERK substrate and ATP (at a concentration close to the Km for ATP).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-ERK (pERK) Inhibition Assay via Western Blot

This cell-based assay measures the ability of this compound to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its downstream target, ERK.

Materials:

-

Cancer cell line of interest (e.g., A375 for BRAF-mutant melanoma)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 1-2 hours. Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Determine the EC50 value by plotting the normalized pERK levels against the log of the inhibitor concentration.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a MEK inhibitor like this compound.

Conclusion

This compound (MAP855) is a potent, ATP-competitive MEK1/2 inhibitor that demonstrates significant promise in overcoming resistance to allosteric MEK inhibitors. Its key advantage lies in its equipotent inhibition of both wild-type and mutant forms of MEK1/2. The data and protocols presented in this technical guide provide a framework for researchers and drug developers to further investigate and characterize this compound and other novel MEK inhibitors. Future studies should focus on generating a more comprehensive quantitative dataset of this compound's activity against a broader panel of clinically relevant MEK1/2 mutations to fully elucidate its potential in the oncology landscape.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel ATP-Competitive MEK Inhibitor DS03090629 that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aurigeneservices.com [aurigeneservices.com]

MAP855: A Technical Guide for BRAF-Mutant Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In cancers driven by BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. MAP855 offers a promising therapeutic strategy by directly targeting MEK1/2, thereby inhibiting downstream signaling. This technical guide provides an in-depth overview of MAP855, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in BRAF-mutant cancer research.

Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In BRAF-mutant cancers, a mutated BRAF protein continuously activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression, promoting tumorigenesis.

Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, MAP855 is an ATP-competitive inhibitor. This means it directly competes with ATP for binding to the catalytic site of MEK1 and MEK2. This mode of action is significant as mutations in the allosteric pocket of MEK can confer resistance to allosteric inhibitors. MAP855 has demonstrated the ability to overcome such resistance mechanisms.[1][2]

Below is a diagram illustrating the MAPK signaling pathway and the mechanism of action of MAP855.

Caption: MAPK pathway with ATP-competitive inhibition of MEK by MAP855.

Preclinical Data

In Vitro Potency

MAP855 has demonstrated potent inhibition of MEK1/2 and cell proliferation in various cancer cell lines, particularly those harboring BRAF mutations. Its ATP-competitive nature allows it to maintain activity against cell lines with MEK mutations that confer resistance to allosteric inhibitors.

| Cell Line | Cancer Type | Genotype | MAP855 IC50 (µM) | Trametinib (B1684009) IC50 (µM) | Reference |

| A375 | Malignant Melanoma | BRAF V600E | Not explicitly stated, but highly sensitive | Not explicitly stated, but highly sensitive | [4] |

| PF130 | Spitzoid Melanoma | MEK1 (pGlu102_Lys104delinsGln) | 1.13 | 0.059 | [4] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that MAP855 effectively inhibits tumor growth in BRAF-mutant cancers. In a study using a spitzoid melanoma model with a MEK1 mutation, trametinib showed significant tumor growth reduction, while MAP855 did not have a significant effect in that specific in vivo model.[4] However, another study mentions that profiling of MAP855 in pharmacokinetic-pharmacodynamic and efficacy studies in BRAF-mutant models showed comparable efficacy to clinical MEK1/2 inhibitors.[1][2]

Further detailed in vivo studies are required to fully characterize the efficacy of MAP855 across a broader range of BRAF-mutant tumor models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of MAP855 in BRAF-mutant cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MAP855 on the proliferation of BRAF-mutant cancer cells.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MAP855

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of MAP855 in DMSO.

-

Perform serial dilutions of MAP855 in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MAP855. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of MAP855 and determine the IC50 value using non-linear regression analysis.

-

Western Blot for p-ERK Inhibition

This protocol is to assess the ability of MAP855 to inhibit the phosphorylation of ERK, a direct downstream target of MEK.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375)

-

Complete growth medium

-

MAP855

-

DMSO

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of MAP855 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

-

Re-probing for Total ERK:

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total-ERK signal.

-

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like MAP855 follows a structured workflow to assess its potential as a therapeutic agent.

Caption: A typical preclinical workflow for developing a kinase inhibitor.

This workflow begins with target identification and validation, followed by high-throughput screening to identify initial hit compounds. Promising hits undergo lead optimization to improve their potency, selectivity, and drug-like properties. The optimized leads are then extensively characterized in vitro and in vivo to establish a comprehensive preclinical data package for potential clinical development.

Conclusion

MAP855 is a promising ATP-competitive MEK1/2 inhibitor with demonstrated preclinical activity in BRAF-mutant cancer models. Its unique mechanism of action provides a potential advantage in overcoming resistance to allosteric MEK inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of MAP855 in BRAF-mutant cancers. Further research is warranted to fully elucidate its efficacy and safety profile and to identify patient populations that would most benefit from this novel therapeutic agent.

References

- 1. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Structural Biology of the MEK1/2-MAP855 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, regulating a multitude of processes including cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components, including MEK1 and MEK2, critical targets for therapeutic intervention.[3][4] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1/2, demonstrating efficacy against both wild-type and mutant forms of the kinases.[5][6] This technical guide provides an in-depth overview of the structural biology of the MEK1-MAP855 complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The RAS-RAF-MEK-ERK Signaling Pathway and MEK1/2 Inhibition

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of RAS GTPases, which in turn recruit and activate RAF kinases. Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2, which they phosphorylate on specific threonine and tyrosine residues.[1][3] Activated ERK1/2 then translocate to the nucleus to phosphorylate a wide array of transcription factors, ultimately modulating gene expression related to cell growth and survival.

MAP855 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of MEK1 and MEK2.[5] This prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells driven by a hyperactive MAPK pathway.

Quantitative Analysis of MAP855 Inhibition

The inhibitory potency of MAP855 against MEK1/2 has been quantified through various biochemical and cellular assays. The key parameters are the half-maximal inhibitory concentration (IC50) in a biochemical cascade assay and the half-maximal effective concentration (EC50) in a cellular assay measuring the phosphorylation of ERK (pERK).

| Parameter | Value | Assay Conditions | Reference |

| MEK1/ERK2 Cascade IC50 | 3 nM | Biochemical assay with recombinant MEK1 and ERK2. | [5] |

| A375 pERK EC50 | 5 nM | Cellular assay in A375 human melanoma cell line. | [5] |

| A375 Cell Proliferation IC50 | 5 nM | Cell viability assay in A375 cells. | [5] |

| MEK1 Binding (Probe Displacement Assay Half-life) | 97 min | Kinetic assay using inactive MEK1. | [2] |

Structural Biology of the MEK1-MAP855 Analog Complex

The structural basis for the potent and selective inhibition of MEK1 by MAP855 has been elucidated through X-ray crystallography. The crystal structure of human MEK1 in complex with a close analog of MAP855 (compound 7) has been solved to a resolution of 2.13 Å (PDB ID: 7PQV).[1] This structure reveals the detailed molecular interactions between the inhibitor and the ATP-binding pocket of MEK1, providing a blueprint for the rational design of next-generation MEK inhibitors.

The determination of this co-crystal structure involved a series of meticulous experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.

Detailed Experimental Protocols

Expression and Purification of Human MEK1

A detailed protocol for obtaining highly pure and active MEK1 is crucial for both biochemical assays and structural studies. The following is a generalized protocol based on established methods for MEK1 expression and purification for crystallography.

-

Cloning: The gene encoding human MEK1 (residues 1-393) is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione-Sepharose for GST-tagged protein). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged protein or reduced glutathione (B108866) for GST-tagged protein).

-

Tag Cleavage (Optional): If required for crystallization or functional assays, the affinity tag can be removed by incubation with a specific protease (e.g., TEV or thrombin).

-

Ion-Exchange Chromatography: The eluate from the affinity column (with or without tag cleavage) is further purified by ion-exchange chromatography (e.g., Mono Q or Mono S) to separate MEK1 from any remaining protein contaminants and nucleic acids.

-

Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove aggregates and ensure a homogenous preparation of monomeric MEK1. The purity of the final protein product is assessed by SDS-PAGE.

MEK1/ERK2 Cascade Biochemical Assay

This assay measures the ability of an inhibitor to block the MEK1-mediated phosphorylation of its substrate, ERK2.

-

Reagents and Buffers:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

-

Recombinant active MEK1.

-

Recombinant inactive ERK2.

-

ATP.

-

Test compound (e.g., MAP855) serially diluted.

-

Detection Reagent: An antibody that specifically recognizes phosphorylated ERK2 (pERK).

-

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a solution containing active MEK1 and inactive ERK2 to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the pERK detection reagent and incubate as per the manufacturer's instructions.

-

Read the signal (e.g., fluorescence or luminescence) on a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular pERK Assay

This assay quantifies the inhibition of ERK phosphorylation in a cellular context, providing a measure of the compound's cell permeability and target engagement.

-

Cell Culture:

-

A suitable cell line with a constitutively active MAPK pathway (e.g., A375 human melanoma cells, which harbor the BRAF V600E mutation) is used.

-

Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with serial dilutions of the test compound (e.g., MAP855) for a specific duration (e.g., 1-2 hours).

-

-

Cell Lysis:

-

After treatment, the media is removed, and the cells are lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

pERK Detection:

-

The amount of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as:

-

ELISA: A sandwich ELISA using a capture antibody for total ERK and a detection antibody for pERK.

-

Western Blotting: Separating lysate proteins by SDS-PAGE, transferring to a membrane, and probing with antibodies against pERK and total ERK (as a loading control).

-

Homogeneous Assays (e.g., AlphaScreen, HTRF): These are high-throughput methods that use antibody-coated beads to generate a proximity-based signal when pERK is present.

-

-

-

Data Analysis:

-

The pERK signal is normalized to the total ERK signal or to a housekeeping protein.

-

The percentage of inhibition is calculated for each compound concentration.

-

The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

X-ray Crystallography of the MEK1-Inhibitor Complex

The following is a generalized protocol for the crystallization of a MEK1-inhibitor complex.

-

Protein Preparation: Highly purified and concentrated MEK1 (typically >10 mg/mL) is used. The protein is incubated with a molar excess of the inhibitor (e.g., MAP855 analog) for a sufficient time to ensure complex formation.

-

Crystallization Screening: The MEK1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens that cover a wide range of pH, precipitants, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, single crystals suitable for X-ray diffraction.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of MEK1 as a search model. The inhibitor is then manually built into the electron density map. The model is refined using crystallographic software to improve its fit to the experimental data.

-

Structure Validation: The final model is validated for its geometric quality and agreement with the diffraction data before being deposited in the Protein Data Bank (PDB).

Conclusion

The structural and functional characterization of the interaction between MAP855 and MEK1/2 provides a clear understanding of its mechanism of action and a solid foundation for its further development as a therapeutic agent. The detailed protocols provided in this guide offer a practical framework for researchers in the field of cancer biology and drug discovery to investigate MEK1/2 inhibitors and to advance the development of novel targeted therapies. The high-resolution crystal structure of the MEK1-inhibitor complex, in particular, serves as an invaluable tool for structure-based drug design, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

References

- 1. rcsb.org [rcsb.org]

- 2. aurigeneservices.com [aurigeneservices.com]

- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. promega.com [promega.com]

Kinase Selectivity Profile of WAY-855 (MAP855): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of WAY-855, also known as MAP855. This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] This document details the inhibitory activity of this compound against a broad panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Its ATP-competitive nature allows it to be effective against both wild-type and certain mutant forms of MEK1/2.[1] Kinome-wide screening has demonstrated that this compound exhibits a clean selectivity profile with minimal off-target activity at concentrations where it potently inhibits MEK1/2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound was assessed against a panel of 468 kinases using the KINOMEscan™ platform. The following table summarizes the kinases that were significantly inhibited by this compound at a concentration of 1 µM. The results are presented as percent of control, where a lower percentage indicates stronger inhibition.

| Kinase Target | Percent of Control (%) @ 1 µM |

| MEK1 | 0.5 |

| MEK2 | 1.2 |

| TNK2 | 3.5 |

| GAK | 8.5 |

| MAP2K4 | 15 |

| MAP2K7 | 20 |

| FLT3 | 25 |

| KIT | 30 |

| PDGFRA | 35 |

| VEGFR2 | 40 |

Data extracted from the supplementary information of "Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action".

As the data indicates, this compound demonstrates potent inhibition of its primary targets, MEK1 and MEK2. While some off-target activity is observed at 1 µM, the degree of inhibition of these other kinases is significantly lower than for MEK1/2, highlighting the selectivity of the compound.

Experimental Protocols

Biochemical Kinase Assay (KINOMEscan™)

The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay. This method measures the ability of a compound to displace a proprietary, active-site directed ligand from the kinase of interest.

Methodology:

-

Kinase-Ligand Binding: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.

-

Compound Incubation: The kinase-bound solid support is incubated with a solution of this compound at a concentration of 1 µM.

-

Competition and Wash: this compound competes with the immobilized ligand for binding to the kinase's active site. Unbound compound and any displaced kinase are removed through a wash step.

-

Quantification: The amount of kinase remaining bound to the solid support is quantified using a highly sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Data Analysis: The amount of kinase bound in the presence of this compound is compared to a vehicle control (DMSO) to determine the percent of control. A lower percentage of control indicates a higher degree of binding and inhibition by the test compound.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

To assess the functional inhibition of the MEK1/2 pathway in a cellular context, a phospho-ERK (p-ERK) inhibition assay is performed. This assay measures the level of phosphorylated ERK, the direct downstream substrate of MEK1/2.

Methodology:

-

Cell Culture: A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated for each treatment condition and normalized to the vehicle control to determine the dose-dependent inhibition of ERK phosphorylation and calculate an IC50 value.

Signaling Pathway and Experimental Workflow

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

References

Methodological & Application

Application Notes and Protocols for MAP855 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.[1][2][3] MAP855 has demonstrated inhibition of cell proliferation in various cancer cell lines, such as A375 human melanoma cells, by targeting the MAPK/ERK signaling pathway.[1] This document offers a comprehensive guide, including a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to ensure reproducible and accurate results.

Introduction

The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[4] MAP855 is a selective inhibitor of MEK1 and MEK2, dual-specificity kinases that are central to this cascade.[2][4] By competitively binding to the ATP-binding pocket of MEK1/2, MAP855 effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling and ultimately, a reduction in cell proliferation.[4][6] This document provides a robust protocol for assessing the anti-proliferative effects of MAP855 in a laboratory setting.

Signaling Pathway

The canonical RAS/RAF/MEK/ERK pathway is initiated by extracellular signals that activate RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2 phosphorylates and activates the effector kinases ERK1/2, which then translocate to the nucleus to regulate gene expression involved in cell proliferation. MAP855 acts by directly inhibiting MEK1/2, thereby blocking the entire downstream cascade.

Caption: MAP855 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocol: Cell Proliferation Assay Using a Metabolic Dye (MTS)

This protocol describes the use of a tetrazolium compound-based colorimetric assay (MTS) to measure cell proliferation. This method is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.[7] The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials and Reagents:

-

Human melanoma cell line (e.g., A375)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

MAP855 (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Sterile, disposable reagent reservoirs

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: Workflow for the MAP855 cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells (e.g., A375).

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of MAP855 in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test would be 0.1 nM to 10 µM.

-

Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MAP855 or the vehicle control.

-

Return the plate to the incubator for 72 hours.

-

-

MTS Assay and Data Acquisition:

-

After the 72-hour incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and density and should be optimized.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Normalize the data by expressing the absorbance of the compound-treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the MAP855 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of MAP855 that inhibits cell proliferation by 50%.

Alternative Proliferation Assay Methods

While the MTS assay is a robust and high-throughput method, other assays can also be employed to measure cell proliferation.[7][8] The choice of assay may depend on the specific research question and available equipment.[7]

-

DNA Synthesis Assays (BrdU or EdU): These assays directly measure DNA replication by detecting the incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA.[7][9][10] These methods are highly accurate but can be more time-consuming.[7]

-

ATP Concentration Assays: The amount of ATP is proportional to the number of viable cells.[8] Luminescent assays, such as CellTiter-Glo®, measure ATP levels and are highly sensitive and suitable for high-throughput screening.[11]

-

Dye Dilution Assays (e.g., CFSE): These assays track cell division by labeling cells with a fluorescent dye that is equally distributed between daughter cells upon division.[9][11] The decrease in fluorescence intensity is measured by flow cytometry.

Quantitative Data for MAP855

The following table summarizes the reported potency of MAP855 in inhibiting the MEK/ERK pathway and cell proliferation.

| Parameter | Cell Line | Value | Reference |

| pERK EC50 | A375 | 5 nM | [1] |

| MEK1 ERK2 Cascade IC50 | N/A | 3 nM | [1] |

Conclusion

This document provides a detailed framework for assessing the in vitro anti-proliferative activity of MAP855. The provided protocol for the MTS assay is a reliable and efficient method for determining the potency of this MEK1/2 inhibitor. The accompanying diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the underlying mechanism and experimental design. By following these guidelines, researchers can obtain consistent and reproducible data on the efficacy of MAP855 in inhibiting cancer cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Therapy Detail [ckb.genomenon.com]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. news-medical.net [news-medical.net]

- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biocompare.com [biocompare.com]

Application Notes and Protocols for WAY-855 in In Vivo Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-855 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. By targeting the downstream effector, T-cell factor/lymphoid enhancer-factor (TCF/LEF), this compound effectively disrupts the transcription of key genes involved in cancer cell proliferation, survival, and metastasis. These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft mouse models, including detailed protocols for efficacy studies and illustrative diagrams of its mechanism of action and experimental workflows. The information presented here is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate the expression of target genes that drive tumorigenesis. This compound exerts its anti-cancer effects by preventing the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of oncogenic target genes.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various xenograft models. A summary of representative data is presented below.

| Cell Line | Tumor Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| HCT-116 | Colorectal Carcinoma | Athymic Nude | 25 | Daily, Oral | 45 | <0.05 |

| HCT-116 | Colorectal Carcinoma | Athymic Nude | 50 | Daily, Oral | 78 | <0.01 |

| AsPC-1 | Pancreatic Cancer | NOD/SCID | 50 | Daily, Oral | 65 | <0.01 |

| AsPC-1 | Pancreatic Cancer | NOD/SCID | 75 | Daily, Oral | 85 | <0.001 |

| MDA-MB-231 | Breast Cancer | Athymic Nude | 50 | Twice Daily, IP | 58 | <0.05 |

Experimental Protocols

Cell Culture and Xenograft Implantation

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, AsPC-1, MDA-MB-231) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation for Implantation: Cells are harvested during the logarithmic growth phase. They are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Animal Models: Immunocompromised mice (e.g., athymic nude, NOD/SCID), aged 6-8 weeks, are used for xenograft studies.

-

Subcutaneous Xenograft Implantation: A volume of 100 µL of the cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into control and treatment groups.

This compound Administration

-

Formulation: this compound is formulated in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) for oral administration or in a saline solution for intraperitoneal (IP) injection.

-

Dosing: Mice are treated with this compound at the specified doses and schedules (as detailed in the data table). The control group receives the vehicle solution.

-

Administration: For oral administration, gavage is used. For IP administration, a 27-gauge needle is used.

Efficacy Evaluation and Endpoint Analysis

-

Tumor Measurements: Tumor volume and body weight are measured throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a specified time point.

-

Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Caption: Workflow for this compound efficacy studies in xenograft models.

Safety and Toxicology

Preliminary toxicology studies in mice have shown that this compound is well-tolerated at therapeutic doses. No significant changes in body weight or signs of overt toxicity have been observed. Further comprehensive toxicology and safety pharmacology studies are recommended.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical xenograft models of various cancers by effectively inhibiting the Wnt/β-catenin signaling pathway. The protocols and data presented in these application notes provide a solid foundation for further investigation into the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data in subsequent preclinical studies.

MAP855: Comprehensive Application Notes for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, it demonstrates efficacy against both wild-type and mutant forms of MEK1/2.[1][2][3] These application notes provide detailed protocols for the preparation of MAP855 stock solutions and summarize its solubility in various solvents to aid in experimental design for both in vitro and in vivo studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₃ClF₂N₆O₃ | [4][5] |

| Molecular Weight | 564.97 g/mol | [4] |

| CAS Number | 1660107-77-6 | [1][4] |

Solubility

The solubility of MAP855 has been determined in various solvents, which is critical for the preparation of stock and working solutions for different experimental settings.

| Solvent | Solubility | Comments |

| DMSO | ≥ 60 mg/mL | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.43 mM) | Clear solution. Saturation unknown.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.43 mM) | Clear solution. Saturation unknown.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.43 mM) | Clear solution.[1] |

Note: For formulations, if precipitation or phase separation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MAP855 in DMSO.

Materials:

-

MAP855 powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh out the desired amount of MAP855 powder. For 1 mL of a 10 mM stock solution, 5.65 mg of MAP855 is required.

-

Dissolution: Add the appropriate volume of DMSO to the MAP855 powder.

-

Mixing: Vortex the solution until the MAP855 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of a Formulation for In Vivo Oral Administration

This protocol details the preparation of a MAP855 formulation suitable for oral administration in animal models.[1]

Materials:

-

MAP855

-

DMSO

-

PEG300

-

Tween-80

-

Saline

-

Sterile tubes

-

Vortex mixer

Procedure:

This protocol is for the preparation of a 2.5 mg/mL solution.

-

Initial Dissolution: Prepare a 25 mg/mL stock solution of MAP855 in DMSO.

-

Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

-

400 µL of PEG300

-

100 µL of the 25 mg/mL MAP855 in DMSO stock solution

-

50 µL of Tween-80

-

-

Final Formulation: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

-

Homogenization: Vortex the final solution until it is clear and homogenous.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

MAP855 is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[6] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[6][7] By inhibiting MEK1/2, MAP855 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells where this pathway is hyperactivated.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

Formulating MAP855 for Gavage Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.[1][2][3] Its efficacy as an orally active agent makes it a valuable tool in preclinical cancer research and drug development.[2][3] Proper formulation is critical to ensure accurate and reproducible dosing for in vivo studies, particularly for oral gavage administration. These application notes provide detailed protocols for the preparation of MAP855 formulations suitable for gavage in rodent models, along with its physicochemical properties and a summary of its biological action.

MAP855 has a molecular formula of C28H23ClF2N6O3 and a molecular weight of 564.97 g/mol .[1][4] It has demonstrated good oral bioavailability and medium clearance in rodents.[2][5]

Physicochemical Properties of MAP855

A summary of the key physicochemical properties of MAP855 is presented in the table below. Understanding these properties is essential for selecting an appropriate vehicle for oral administration.

| Property | Value | Reference |

| Molecular Formula | C28H23ClF2N6O3 | [1][4] |

| Molecular Weight | 564.97 g/mol | [1] |

| CAS Number | 1660107-77-6 | [1] |

| Appearance | Off-white to light yellow solid | [2] |